molecular formula C14H18N4O2 B10962126 N-(2,1,3-benzoxadiazol-4-yl)-2-(4-methylpiperidin-1-yl)acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B10962126
M. Wt: 274.32 g/mol
InChI Key: JJOHDVHGPHWRHJ-UHFFFAOYSA-N
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Description

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERIDINYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzoxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERIDINYL)ACETAMIDE typically involves the following steps:

    Formation of Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid or its derivatives.

    Attachment of Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions using appropriate piperidine derivatives.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERIDINYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERIDINYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole cores but different substituents.

    Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.

Uniqueness

N-(2,1,3-BENZOXADIAZOL-4-YL)-2-(4-METHYL-1-PIPERIDINYL)ACETAMIDE is unique due to its specific combination of benzoxadiazole and piperidine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-(4-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C14H18N4O2/c1-10-5-7-18(8-6-10)9-13(19)15-11-3-2-4-12-14(11)17-20-16-12/h2-4,10H,5-9H2,1H3,(H,15,19)

InChI Key

JJOHDVHGPHWRHJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=CC3=NON=C32

Origin of Product

United States

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